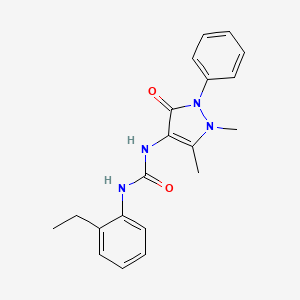![molecular formula C17H19ClN4O2S B4751922 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4751922.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
Overview
Description
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. TAK-659 has been extensively studied for its potential use in the treatment of various B cell malignancies and autoimmune diseases.
Mechanism of Action
TAK-659 works by irreversibly binding to N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, which is a key enzyme involved in the signaling pathway of B cells. By inhibiting N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide activity, TAK-659 prevents the activation of downstream signaling pathways that are involved in B cell proliferation and survival. This leads to the induction of apoptosis in B cells and the suppression of the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to effectively inhibit N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide activity in vitro and in vivo. In preclinical studies, TAK-659 has been shown to induce apoptosis in B cells and inhibit tumor growth in animal models of B cell malignancies. TAK-659 has also been shown to reduce the production of inflammatory cytokines in animal models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of TAK-659 is its high selectivity for N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, which minimizes off-target effects. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of TAK-659 is its relatively low potency compared to other N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide inhibitors, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for the development of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance its efficacy in the treatment of B cell malignancies. Another potential direction is the investigation of TAK-659 in combination with immunotherapy agents, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Additionally, further research is needed to determine the optimal dosing regimen and potential toxicities of TAK-659 in clinical trials.
Scientific Research Applications
TAK-659 has been extensively studied for its potential use in the treatment of various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In preclinical studies, TAK-659 has shown promising results in inhibiting N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide activity and inducing apoptosis in B cells. TAK-659 has also been investigated for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-12-4-5-19-17(20-12)25-11-16(23)21-13-2-3-15(14(18)10-13)22-6-8-24-9-7-22/h2-5,10H,6-9,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWIGOWBRFCIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(ethylsulfonyl)-N-[2-(4-morpholinylcarbonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B4751840.png)
![2-[4-(diethylamino)benzoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4751846.png)
![2-(allylthio)-8,8-dimethyl-3-(3-methylphenyl)-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B4751856.png)
![1-(4-tert-butylbenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4751864.png)
![1-(4-chlorophenyl)-5-({[2-(4-morpholinyl)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4751873.png)
![N-[2-(diethylamino)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4751877.png)
![1-(4-bromophenyl)-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4751879.png)
![N-(4-nitrophenyl)-2-{[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4751896.png)
![N-[4-(pentyloxy)phenyl]-N'-(2-thienylmethyl)ethanediamide](/img/structure/B4751901.png)
![7-isobutyl-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4751908.png)

![methyl 2-({[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4751915.png)
![4-nitro-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4751930.png)
![2-[(4-allyl-5-cyclopentyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4751935.png)